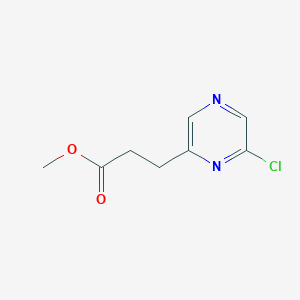
Methyl 3-(6-chloropyrazin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-chloropyrazin-2-yl)propanoate: is an organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a chloropyrazine ring. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-chloropyrazin-2-yl)propanoate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
6-chloropyrazine-2-carboxylic acid+methanolcatalystMethyl 3-(6-chloropyrazin-2-yl)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(6-chloropyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products:
Oxidation: Methyl 3-(6-chloropyrazin-2-yl)propanoic acid.
Reduction: Methyl 3-(6-chloropyrazin-2-yl)propanol.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-chloropyrazin-2-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules.
Comparison with Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Methyl 3-(2-pyridyl)propanoate
- Methyl 3-(4-chlorophenyl)propanoate
Comparison: Methyl 3-(6-chloropyrazin-2-yl)propanoate is unique due to the presence of the chloropyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the chlorine atom on the pyrazine ring can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the pyrazine ring’s electronic properties can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-(6-chloropyrazin-2-yl)propanoate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)3-2-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3 |
InChI Key |
PGZAGBXRNPCTFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
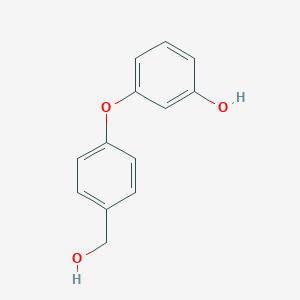
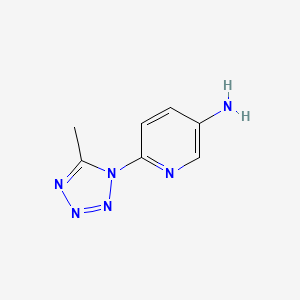
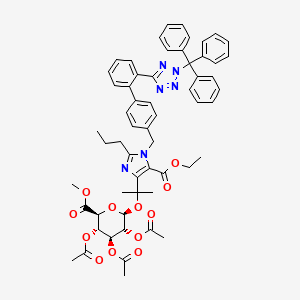
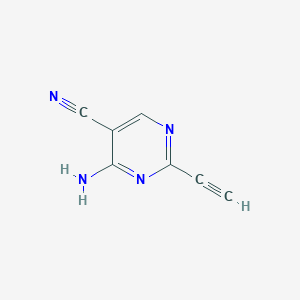
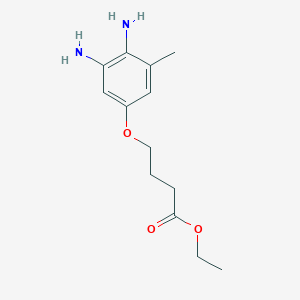

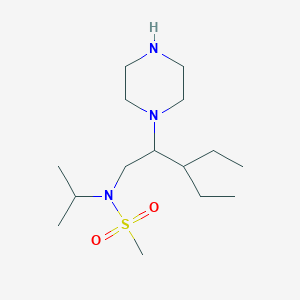
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)

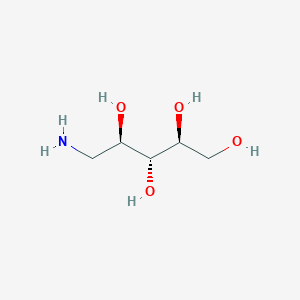

![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
